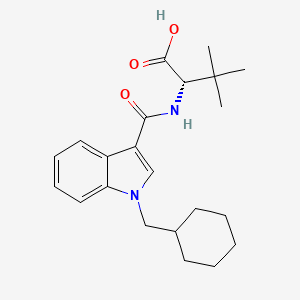

MDMB-CHMICA metabolite M2

Description

Overview of Synthetic Cannabinoid Receptor Agonists (SCRAs) in Academic Research

Synthetic cannabinoid receptor agonists (SCRAs) are laboratory-engineered molecules that mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. cambridge.orgmdpi.com However, many SCRAs exhibit a much higher binding affinity and potency at the cannabinoid type 1 (CB1) receptor, leading to more intense and often unpredictable effects. rsc.orgresearchgate.net This heightened potency is a key factor in the severe adverse health events associated with their use. mdpi.comtandfonline.com The structural diversity of SCRAs is a defining characteristic, with new compounds continually emerging as manufacturers alter chemical structures to evade legal controls. rsc.org This rapid evolution presents a constant challenge for forensic and clinical laboratories. frontiersin.org

Significance of Metabolite Identification in SC Research

The study of how the body metabolizes SCRAs is crucial for several reasons. Most synthetic cannabinoids are extensively and rapidly broken down in the body, meaning the parent compound is often undetectable in urine samples. frontiersin.orgoup.com Therefore, identifying the major metabolites is essential for developing reliable analytical methods to confirm consumption. news-medical.netnih.gov Urine analysis, a common method for drug testing, relies on the detection of these metabolic byproducts. news-medical.net Furthermore, understanding the metabolic pathways can provide insights into the potential toxicity of these substances, as some metabolites may be pharmacologically active themselves. frontiersin.org The lack of reference standards for metabolites presents a significant hurdle in forensic analysis. frontiersin.orgresearchgate.net

Contextualization of MDMB-CHMICA within SC Research

MDMB-CHMICA is an indole-based synthetic cannabinoid that gained notoriety for its high prevalence in intoxication cases and its association with numerous fatalities. nih.govnih.gov It acts as a potent full agonist of the CB1 receptor. wikipedia.org The compound's high potency and the severity of its associated adverse effects have made it a subject of intense research interest. nih.gov Due to its widespread detection in forensic cases, understanding its metabolic fate is of paramount importance for toxicological screening and the interpretation of analytical findings. nih.govmdpi.com

Research Focus on MDMB-CHMICA Metabolite M2: An Ester Hydrolysis Product

One of the primary metabolic pathways for MDMB-CHMICA involves the hydrolysis of its methyl ester group. nih.govwikipedia.org This process leads to the formation of the corresponding carboxylic acid, a metabolite often referred to as M2. glpbio.com Research has shown that this ester hydrolysis is a major biotransformation for MDMB-CHMICA and similar compounds. researchgate.netuniklinik-freiburg.de The resulting M2 metabolite is considered a key biomarker for detecting MDMB-CHMICA consumption in urine samples. nih.govsemanticscholar.org Studies utilizing human liver microsomes have confirmed that ester hydrolysis is a significant metabolic step. news-medical.netuniklinik-freiburg.de The identification and quantification of M2 are therefore central to forensic investigations involving MDMB-CHMICA.

Detailed Research Findings

The investigation into the metabolism of MDMB-CHMICA has consistently highlighted the prominence of the M2 metabolite. Below are key findings from various research approaches:

| Research Method | Key Findings on MDMB-CHMICA Metabolism and M2 |

| In Vivo Studies (Human Urine Analysis) | The main metabolites detected are formed by the hydrolysis of the methyl ester and oxidation of the cyclohexyl methyl side chain. nih.gov The ester hydrolysis product (M2) and its further hydroxylated metabolites are suggested as suitable targets for sensitive and selective detection in urine. nih.govresearchgate.net |

| In Vitro Studies (Human Liver Microsomes) | In vitro assays using pooled human liver microsomes (pHLM) have verified the in vivo metabolic data, confirming that ester cleavage is a dominant metabolic pathway. news-medical.netuniklinik-freiburg.de These studies provide a rapid and cost-effective way to predict the major phase I metabolites. news-medical.net |

| Analytical Techniques | Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the selective identification of SCRA metabolites. nih.govmdpi.com High-resolution mass spectrometry (HRMS) allows for non-targeted screening and retrospective data analysis, which is advantageous given the continuous emergence of new SCRAs. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[1-(cyclohexylmethyl)indole-3-carbonyl]amino]-3,3-dimethylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O3/c1-22(2,3)19(21(26)27)23-20(25)17-14-24(13-15-9-5-4-6-10-15)18-12-8-7-11-16(17)18/h7-8,11-12,14-15,19H,4-6,9-10,13H2,1-3H3,(H,23,25)(H,26,27)/t19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDOZUYCWXTPTF-LJQANCHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)O)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401342594 | |

| Record name | N-{[1-(Cyclohexylmethyl)-1H-indol-3-yl]carbonyl}-3-methyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401342594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2460730-12-3 | |

| Record name | Mdmb-chmica metabolite M-30 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2460730123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MDMB-CHMICA METABOLITE M-30 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/565TTU3EGT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of Mdmb Chmica Biotransformation Pathways Leading to Metabolite M2

Overview of Phase I Metabolic Reactions

Phase I metabolism of MDMB-CHMICA is characterized by two major types of reactions: ester hydrolysis and oxidative metabolism. researchgate.netnih.gov These processes can occur independently or in combination, leading to a variety of metabolites.

The hydrolysis of the methyl ester group in MDMB-CHMICA is a dominant metabolic pathway. researchgate.netnih.gov This reaction cleaves the ester bond, resulting in the formation of a carboxylic acid. The metabolite resulting from this ester hydrolysis is known as MDMB-CHMICA metabolite M2. bertin-bioreagent.com This process is a crucial step in the detoxification of the compound.

In addition to ester hydrolysis, oxidative metabolism plays a critical role in the biotransformation of MDMB-CHMICA. researchgate.net The primary sites for these oxidative reactions are the cyclohexylmethyl and tert-butyl moieties of the molecule. researchgate.net

Hydroxylation, the addition of a hydroxyl group, is a common oxidative reaction observed in the metabolism of MDMB-CHMICA. nih.govwikipedia.org Specifically, monohydroxylation of the cyclohexylmethyl group is a significant pathway. researchgate.netuniklinik-freiburg.de This reaction can occur on the parent compound or on metabolites that have already undergone ester hydrolysis. The combination of ester hydrolysis and hydroxylation leads to the formation of hydroxylated metabolites of the ester hydrolysis product. researchgate.net

In Vitro Metabolic Studies for Metabolite Generation

To understand the metabolic pathways of MDMB-CHMICA, researchers utilize various in vitro models that mimic the metabolic processes of the human body. These models are instrumental in identifying and characterizing the metabolites formed.

Incubations with human liver microsomes (HLMs) are a widely used in vitro tool to study the Phase I metabolism of drugs. d-nb.infomdpi.com HLMs contain a high concentration of cytochrome P450 (CYP450) enzymes, which are key players in oxidative metabolism. mdpi.commdpi.com

Studies using HLMs have successfully verified the in vivo metabolites of MDMB-CHMICA. researchgate.netnih.gov These incubations have confirmed that ester hydrolysis and hydroxylation are the main metabolic routes. nih.govresearchgate.net The metabolic profile generated from HLM incubations provides valuable insights into the biotransformation of MDMB-CHMICA. uniklinik-freiburg.demdpi.com

Human hepatocyte incubations offer a more comprehensive in vitro model as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors. d-nb.infofrontiersin.org This allows for a more complete picture of the metabolic fate of a compound.

Studies with human hepatocytes have been employed to profile the metabolites of MDMB-CHMICA and related synthetic cannabinoids. d-nb.infocore.ac.uk These studies have corroborated the findings from HLM incubations, showing that ester hydrolysis and hydroxylation are the predominant metabolic transformations. core.ac.ukdiva-portal.org The use of hepatocytes helps in understanding the relative abundance of different metabolites. d-nb.infofrontiersin.org

The biotransformation of MDMB-CHMICA is catalyzed by specific enzyme systems. The primary enzymes involved are from the cytochrome P450 superfamily and carboxylesterases. mdpi.comuni-saarland.de

Cytochrome P450 (CYP450) Isoenzymes: These enzymes are primarily responsible for the oxidative metabolism of MDMB-CHMICA, including the hydroxylation of the cyclohexylmethyl moiety. mdpi.commdpi.com

Carboxylesterases: These enzymes are crucial for the hydrolysis of the ester bond in MDMB-CHMICA, leading to the formation of the M2 metabolite. uni-saarland.denih.gov Human carboxylesterase 1 (hCES1) has been identified as a key enzyme in this process. nih.gov

The interplay between these enzyme systems dictates the metabolic profile of MDMB-CHMICA.

In Vivo Metabolic Studies in Animal Models

In vivo studies using animal models are fundamental for understanding the metabolic fate of synthetic cannabinoids under controlled conditions. uni-saarland.de Rat and zebrafish models have been particularly valuable for profiling the biotransformation of MDMB-CHMICA and identifying its metabolites, including M2.

Rat models are a well-established system for studying drug metabolism due to the high genetic similarity between rats and humans, which often results in comparable metabolic pathways. uni-saarland.demdpi.com In the context of MDMB-CHMICA, studies utilizing rat models have been crucial for characterizing its Phase I and Phase II metabolic reactions.

The primary biotransformation pathway leading to the formation of this compound is the hydrolysis of the methyl ester group of the parent compound. mums.ac.irresearchgate.net This reaction converts the methyl ester into a carboxylic acid, resulting in the metabolite formally known as 2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic acid. caymanchem.com Research has shown that after this initial hydrolysis to form M2, further metabolic modifications can occur, such as subsequent monohydroxylation (M3) and dihydroxylation (M4) of the M2 metabolite. researchgate.net The ester hydrolysis product, M2, is considered a suitable and important target for the selective and sensitive detection of MDMB-CHMICA consumption in urine. mums.ac.ir

In vivo studies in rats have demonstrated that key Phase I metabolic reactions include oxidative defluorination and hydroxylation, while Phase II processes are dominated by sulfation and glycoside binding. mdpi.com Although fewer Phase I metabolites are sometimes observed in rat models compared to in vitro human liver microsomal incubations, the pathways identified, such as ester hydrolysis, show considerable overlap. mdpi.com

Table 1: Key Metabolic Pathway in Rat Models for MDMB-CHMICA

| Parent Compound | Metabolic Reaction | Resulting Metabolite |

| MDMB-CHMICA | Ester Hydrolysis | Metabolite M2 |

| Metabolite M2 | Monohydroxylation | Metabolite M3 |

| Metabolite M2 | Dihydroxylation | Metabolite M4 |

This table summarizes the primary metabolic cascade involving metabolite M2 as identified in studies which include rat models. researchgate.net

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying the metabolism of new psychoactive substances. nih.govmdpi.com Its high degree of physiological and genetic homology with humans, coupled with rapid development, makes it a valuable tool for identifying metabolic pathways. nih.govresearchgate.net

Studies using zebrafish larvae to investigate the metabolism of third-generation synthetic cannabinoids have successfully identified numerous metabolites. nih.govresearchgate.net For MDMB-CHMICA, zebrafish models have been used to identify metabolites, and the results have shown good correlation with data from in vitro studies using human and rat hepatocytes. nih.govresearchgate.net Zebrafish are capable of producing a wide range of metabolites, including conjugated forms, which provides a comprehensive overview of biotransformation. nih.govresearchgate.net The model allows for the identification of main human urine metabolites, confirming its utility in predicting analytical biomarkers for drug screening. nih.govresearchgate.net While specific studies focusing exclusively on the M2 metabolite of MDMB-CHMICA in zebrafish are part of broader metabolic investigations, the model's proven ability to replicate mammalian metabolic pathways, including hydrolysis reactions, supports its role in elucidating the formation of M2. nih.govmdpi.comresearchgate.net

Table 2: Application of Zebrafish Models in Synthetic Cannabinoid Metabolism Studies

| Model Feature | Relevance to Metabolite Identification |

| Genetic Homology | High similarity to human and rat metabolic enzyme systems. nih.govresearchgate.net |

| Metabolite Profile | Capable of producing a wide range of Phase I and Phase II metabolites, including conjugates. nih.govresearchgate.net |

| Predictive Value | Identified metabolites show good correlation with those found in human and rat studies. nih.govresearchgate.net |

| Efficiency | Rapid development allows for timely metabolic screening of new compounds. nih.gov |

A comparative analysis of metabolic data from different species is essential for validating the relevance of animal models to human metabolism. For MDMB-CHMICA, the metabolic pathways identified in rat and zebrafish models show significant concordance, particularly concerning the major biotransformations.

The primary pathway leading to metabolite M2, ester hydrolysis, is a common reaction observed across different models, including in vitro incubations with human liver microsomes and in vivo animal studies. mums.ac.irresearchgate.netresearchgate.net Studies directly comparing the metabolic output from zebrafish larvae with results from rat hepatocytes have noted that the findings align well. nih.govresearchgate.net This cross-species conservation of the ester hydrolysis pathway underscores its importance as a major route of elimination for MDMB-CHMICA.

Table 3: Compound Names

| Abbreviation/Code Name | Full Chemical Name |

| MDMB-CHMICA | Methyl (2S)-2-{[1-(cyclohexylmethyl)-1H-indol-3-yl]formamido}-3,3-dimethylbutanoate |

| Metabolite M2 | 2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic acid |

| Metabolite M3 | Monohydroxylated derivative of Metabolite M2 |

| Metabolite M4 | Dihydroxylated derivative of Metabolite M2 |

Further Biotransformation and Metabolic Fate of Mdmb Chmica Metabolite M2

Subsequent Phase I Metabolism of MDMB-CHMICA Metabolite M2 (e.g., Hydroxylation)

Following its formation, this compound is a substrate for further Phase I metabolic reactions, primarily hydroxylation. researchgate.netresearchgate.net This involves the introduction of a hydroxyl group (-OH) onto the molecule, which increases its polarity and facilitates its eventual excretion.

Research has shown that the hydroxylation of M2 can occur at different positions on the molecule. One of the main sites for this modification is the cyclohexylmethyl moiety. researchgate.net This results in the formation of monohydroxylated metabolites of the initial ester hydrolysis product. These hydroxylated metabolites are often found in significant abundance in urine samples, making them important targets for analytical detection. researchgate.netnih.gov

In vitro studies using human liver microsomes have corroborated these findings, demonstrating the formation of these hydroxylated derivatives from M2. researchgate.net The specific isomers formed can vary, but they represent a key step in the continued breakdown of the substance in the body.

Table 1: Key Phase I Metabolites of MDMB-CHMICA Following Formation of M2

| Precursor Metabolite | Metabolic Reaction | Resulting Metabolite(s) | Key Findings |

| This compound | Hydroxylation | Monohydroxylated M2 | Abundant in urine; suitable target for detection. researchgate.net |

| This compound | Dihydroxylation | Dihydroxylated M2 | Further increases polarity. researchgate.net |

This table is based on data from in vivo and in vitro metabolism studies.

Investigation of Potential Phase II Conjugation of this compound or its Downstream Metabolites (e.g., Glucuronidation, Sulfation)

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to further increase water solubility and facilitate elimination. The most common Phase II reactions are glucuronidation and sulfation. nih.govmdpi.com

For MDMB-CHMICA and its metabolites, including the downstream products of M2, glucuronidation is a significant pathway. The hydroxyl groups introduced during Phase I metabolism, as well as the carboxylic acid group of M2 itself, can serve as sites for conjugation with glucuronic acid. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). While direct glucuronidation of M2 is possible, it is often the hydroxylated metabolites of M2 that undergo this conjugation. core.ac.uknih.gov

Sulfation, the conjugation with a sulfonate group, is another potential Phase II pathway. uantwerpen.be Research on related synthetic cannabinoids suggests that sulfation of hydroxylated metabolites can occur, although it is generally considered a less predominant pathway than glucuronidation for this class of compounds. uantwerpen.bescispace.com The presence of glucuronidated and sulfated metabolites in biological samples provides further evidence of exposure to MDMB-CHMICA. However, these conjugated metabolites can be less stable and more challenging to detect than their Phase I precursors. nih.govdiva-portal.org

Proposed Metabolic Pathways from this compound to Subsequent Metabolites

Based on the identified Phase I and Phase II metabolites, a comprehensive metabolic pathway for MDMB-CHMICA starting from the formation of M2 can be proposed.

Initial Hydrolysis: The parent compound, MDMB-CHMICA, undergoes hydrolysis of its methyl ester to form the carboxylic acid metabolite, M2. researchgate.netresearchgate.net

Phase I Hydroxylation: M2 is then hydroxylated, primarily on the cyclohexylmethyl ring, to form one or more monohydroxylated metabolites. researchgate.net Further hydroxylation can lead to dihydroxylated species. researchgate.net

Phase II Conjugation: The hydroxylated metabolites of M2, and potentially M2 itself, can then undergo glucuronidation, forming highly water-soluble glucuronide conjugates that are readily excreted in the urine. core.ac.uknih.gov Sulfation may also occur as a minor pathway. uantwerpen.be

This multi-step process highlights the extensive biotransformation that MDMB-CHMICA undergoes in the human body. The identification of these downstream metabolites, particularly the hydroxylated derivatives of M2, is critical for developing sensitive and specific analytical methods to confirm consumption of this potent synthetic cannabinoid. researchgate.netmdpi.com

Advanced Analytical Methodologies for Mdmb Chmica Metabolite M2 Research

Sample Preparation Techniques for Biological Matrices in Metabolite Research

Effective sample preparation is paramount to reduce matrix effects and enhance the sensitivity and selectivity of analytical methods for MDMB-CHMICA metabolite M2. nih.gov Various techniques are employed depending on the biological matrix being analyzed.

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of synthetic cannabinoid metabolites from biological fluids like urine and blood. nih.govdergipark.org.tr For the analysis of synthetic cannabinoids and their metabolites, including those of MDMB-CHMICA, Oasis HLB cartridges have been utilized. dergipark.org.tr A general SPE procedure involves conditioning the cartridge, loading the pre-treated sample, washing to remove interferences, and finally eluting the analytes of interest.

A study on the simultaneous determination of 4F-MDMB-BINACA and its metabolites in blood employed a solid-phase extraction method using OASIS HLB 3 cc, 60 mg cartridges. dergipark.org.tr While this study focused on a different compound, the structural similarities suggest that a comparable protocol could be adapted for this compound. The validation of such a method would be necessary to ensure its efficacy.

| Parameter | Specification |

| SPE Cartridge | OASIS HLB 3 cc, 60 mg |

| Conditioning | Typically with methanol (B129727) followed by water or buffer |

| Sample Loading | Pre-treated biological sample (e.g., hydrolyzed urine, blood plasma) |

| Washing | Aqueous solutions, sometimes with a low percentage of organic solvent |

| Elution | Organic solvent or a mixture of solvents (e.g., methanol, acetonitrile (B52724), ethyl acetate) |

| This table presents a generalized SPE protocol that can be optimized for this compound analysis. |

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction (LLE) is another common and effective method for the extraction of synthetic cannabinoids and their metabolites from aqueous biological matrices. nih.govuct.ac.za The high hydrophobicity of many synthetic cannabinoids makes them suitable for extraction into an immiscible organic solvent. uct.ac.za

In a study analyzing 30 synthetic cannabinoids in serum, a two-step LLE was performed. gtfch.org For the analysis of 5F-ADB and its metabolites in plasma, an alkaline LLE was utilized. d-nb.info These approaches can be adapted for the extraction of this compound. The choice of extraction solvent is critical and often includes medium-polar or non-polar solvents like ethyl acetate (B1210297), acetonitrile, or mixtures such as 1-chlorobutane:isopropanol. unodc.orgresearchgate.net

| Parameter | Specification |

| Sample | Biological fluid (e.g., urine, blood) |

| pH Adjustment | Often alkaline to ensure analytes are in a non-ionized form |

| Extraction Solvent | e.g., Ethyl acetate, 1-chlorobutane:isopropanol (90:10) |

| Procedure | Vortexing followed by centrifugation to separate phases |

| Post-Extraction | Evaporation of the organic phase and reconstitution in a suitable solvent |

| This table outlines a general LLE methodology that can be tailored for this compound. |

Enzymatic Hydrolysis for Deconjugation of Metabolites

Phase II metabolism often results in the conjugation of metabolites with glucuronic acid, forming glucuronides. To analyze the total concentration of a metabolite, enzymatic hydrolysis is employed to cleave this bond. uniklinik-freiburg.de β-glucuronidase from Helix pomatia is commonly used for the deconjugation of synthetic cannabinoid glucuronides in urine samples. u-szeged.hu

A typical procedure involves incubating the urine sample with β-glucuronidase at a controlled temperature and pH. For instance, a method for analyzing synthetic cannabinoid metabolites in urine involved incubation with β-glucuronidase for one hour at 45°C. uniklinik-freiburg.de Another protocol for 4F-MDMB-BICA metabolites used β-glucuronidase from Helix pomatia with an overnight incubation at room temperature. u-szeged.hu The efficiency of this step is crucial for accurate quantification of the total metabolite concentration.

| Parameter | Specification |

| Enzyme | β-glucuronidase (e.g., from Helix pomatia) |

| Matrix | Typically urine |

| Incubation Temperature | 37°C to 45°C |

| Incubation Time | 1 hour to overnight |

| pH | Buffered to an optimal pH for the enzyme (e.g., pH 5) |

| This table provides typical conditions for the enzymatic hydrolysis of glucuronidated metabolites. |

Advanced Matrix-Specific Extraction Approaches (e.g., Ultrasonication for Hair Samples)

Hair analysis provides a longer detection window for drug use compared to urine or blood. researchgate.net The extraction of synthetic cannabinoids and their metabolites from the complex hair matrix requires more rigorous methods. Ultrasonication is a frequently used technique to facilitate the extraction of analytes from pulverized hair samples into a solvent. researchgate.netnih.gov

For the analysis of 5F-MDMB-PICA and its metabolites in hair, a method was developed that involved pulverizing the hair with methanol at a low temperature, followed by ultrasonication. nih.govfrontiersin.org Methanol is a commonly chosen solvent for extracting synthetic cannabinoids from hair due to its efficiency. nih.govfrontiersin.org

| Parameter | Specification |

| Sample Preparation | Hair washed and pulverized |

| Extraction Solvent | Methanol |

| Extraction Technique | Ultrasonication |

| Post-Extraction | Centrifugation and filtration of the supernatant |

| This table summarizes an advanced extraction approach for analyzing synthetic cannabinoid metabolites in hair. |

Chromatographic Separation Techniques for Metabolite Analysis

Following extraction and cleanup, chromatographic separation is essential for the accurate identification and quantification of this compound, especially to resolve it from isomeric compounds.

Ultra-High Performance Liquid Chromatography (UHPLC) Optimization

Ultra-high performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) is the analytical technique of choice for the analysis of synthetic cannabinoid metabolites due to its high resolution, sensitivity, and speed. nih.gov

The optimization of a UHPLC method involves the careful selection of the stationary phase (column), mobile phase composition, and gradient elution profile. For the separation of synthetic cannabinoids and their metabolites, C18 columns are commonly used. uniklinik-freiburg.de A study for the analysis of 5F-MDMB-PICA and its metabolites in hair utilized a Waters Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 μm particle size). nih.govfrontiersin.org

The mobile phase typically consists of an aqueous component and an organic solvent, both often containing additives like formic acid and ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. A gradient elution, where the proportion of the organic solvent is increased over time, is used to effectively separate a wide range of analytes with different polarities.

A method for the analysis of 39 synthetic cannabinoids in urine provided specific multiple reaction monitoring (MRM) transitions for this compound, which are crucial for its detection and quantification using tandem mass spectrometry. fda.gov.tw

| Parameter | Value |

| Precursor Ion (m/z) | 371 |

| Product Ion 1 (m/z) (Quantifier) | 240* |

| Product Ion 2 (m/z) (Qualifier) | 144 |

| This table shows the MRM transitions for this compound as reported in a published method. fda.gov.tw |

Liquid Chromatography (LC) Method Development

Liquid chromatography is a fundamental technique for the separation of this compound from other compounds in a sample prior to its detection by a mass spectrometer. The development of a robust LC method is critical for achieving accurate and reliable results.

Researchers have utilized various LC configurations to analyze MDMB-CHMICA and its metabolites. A common approach involves the use of a C18 column for chromatographic separation, often with a gradient elution of water and acetonitrile, both containing 0.1% formic acid. diva-portal.org This setup is effective for separating the analytes of interest from the matrix. diva-portal.org In some studies, a biphenyl (B1667301) column has been employed to achieve separation, particularly when analyzing a range of synthetic cannabinoid metabolites. d-nb.info

The mobile phase composition and gradient are carefully optimized to ensure good peak shape and resolution. For instance, one method used a gradient starting with 20% acetonitrile with 0.1% formic acid, increasing to 95% over several minutes. d-nb.info Another method employed an 8-minute gradient with an acetonitrile-20 mmol/L ammonium acetate solution containing 0.1% formic acid. frontiersin.org The flow rates are typically in the range of 0.25 to 0.5 mL/min. d-nb.infocore.ac.uk Sample preparation is also a critical step, often involving solid-phase extraction (SPE) to clean up the sample and concentrate the analytes before LC injection. diva-portal.orgdergipark.org.tr

Mass Spectrometric Identification and Quantification of this compound

Mass spectrometry (MS) is the cornerstone for the definitive identification and quantification of this compound. Both high-resolution mass spectrometry and tandem mass spectrometry are extensively used in this field.

High-Resolution Mass Spectrometry (HRMS) Applications

High-resolution mass spectrometry provides highly accurate mass measurements, which is invaluable for the identification of unknown metabolites and for increasing the confidence in the identification of known compounds like this compound. nih.govresearchgate.net HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap systems, are frequently used for non-targeted screening and retrospective data analysis. diva-portal.orgnih.govresearchgate.net

QTOF mass spectrometry is a powerful tool for screening for synthetic cannabinoid metabolites, including this compound. nih.govresearchgate.net Its ability to acquire full-spectrum, accurate mass data allows for the detection of a wide range of compounds without the need for pre-selection of target ions. diva-portal.orgresearchgate.net This is particularly useful in the ever-evolving landscape of new psychoactive substances. uniklinik-freiburg.de

In practice, UHPLC-QTOF-MS methods have been developed for the comprehensive screening of synthetic cannabinoid metabolites in urine. diva-portal.orgresearchgate.net These methods often involve an initial screening injection for identification and quantification, followed by a second injection for confirmation. diva-portal.org The data generated by QTOF instruments can be retrospectively analyzed for newly identified metabolites, which is a significant advantage in forensic toxicology. diva-portal.org

Orbitrap mass spectrometry is another high-resolution technique that provides exceptional mass accuracy and resolution. thermofisher.comthermofisher.com This technology is utilized for the confident identification of metabolites by providing very precise mass measurements, often with mass errors of less than 5 ppm. thermofisher.com

In the context of MDMB-CHMICA metabolite research, Orbitrap MS has been used to analyze in vitro metabolism studies, for example, in human liver microsome incubations. researchgate.net The high resolving power of the Orbitrap allows for the separation of isobaric interferences, which is crucial when analyzing complex biological samples. thermofisher.com The accurate mass data obtained from an Orbitrap instrument is critical for determining the elemental composition of a metabolite, which aids in its structural elucidation. thermofisher.com

Data-Independent Acquisition (DIA) is an emerging technique in mass spectrometry that offers a comprehensive approach to metabolite profiling. nih.govchromatographyonline.com In DIA, all ions within a specified mass range are fragmented and analyzed, providing a complete record of the sample's composition. ojp.govnih.gov This is in contrast to traditional data-dependent acquisition (DDA), which only fragments the most abundant ions. nih.gov

One example of a DIA technique is SWATH® acquisition, which has been employed for the detection of synthetic cannabinoid metabolites. ojp.gov This approach allows for the retrospective analysis of data for new compounds and their metabolites without the need for re-analyzing the samples. ojp.gov While specific applications of DIA for this compound are not extensively detailed in the provided results, the principles of DIA are highly applicable to the comprehensive profiling of its metabolic pathways. nih.govojp.gov

Tandem Mass Spectrometry (MS/MS) for Targeted Analysis

Tandem mass spectrometry (MS/MS) is the gold standard for the targeted quantification of known compounds like this compound. nih.govresearchgate.net This technique involves the selection of a specific precursor ion (the ion corresponding to the metabolite of interest), its fragmentation, and the detection of specific product ions. frontiersin.org This process, known as Multiple Reaction Monitoring (MRM), provides excellent sensitivity and selectivity. dergipark.org.trfda.gov.tw

LC-MS/MS methods have been developed and validated for the simultaneous detection and quantification of synthetic cannabinoids and their metabolites in various biological matrices, including blood and hair. frontiersin.orgdergipark.org.trnih.gov These methods are highly sensitive, with limits of detection often in the low picogram per milligram range for hair analysis. frontiersin.orgnih.gov The selection of appropriate precursor and product ion transitions is crucial for the specificity of the method. dergipark.org.trfda.gov.tw

Table 1: Example MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| This compound | 371 | 240* | 144 |

*Quantitative ion. Data sourced from a method of test for synthetic cannabinoids in urine. fda.gov.tw

Electrospray Ionization (ESI-MS/MS) Techniques

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a cornerstone technique for the analysis of this compound in biological matrices. nih.gov This method offers high sensitivity and selectivity, which is critical due to the typically low concentrations of metabolites found in physiological specimens. researchgate.net In ESI, the sample is introduced into the mass spectrometer in a liquid phase, where it is ionized into a fine spray of charged droplets. This "soft" ionization technique is particularly well-suited for polar and thermally labile molecules like this compound, as it minimizes fragmentation during the ionization process.

The tandem mass spectrometry (MS/MS) capability allows for the selection of a specific precursor ion, in this case, the protonated molecule of this compound, which is then fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), significantly enhances the specificity of the analysis by filtering out background noise from the complex biological matrix. fda.gov.tw For this compound, typical MRM transitions can be established to ensure its unambiguous identification. fda.gov.tw

Here is a table summarizing typical ESI-MS/MS parameters for the analysis of this compound:

| Parameter | Value/Description | Source |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | uniklinik-freiburg.de |

| Precursor Ion [M+H]⁺ (m/z) | 371 | fda.gov.tw |

| Product Ion 1 (m/z) | 240 | fda.gov.tw |

| Product Ion 2 (m/z) | 144 | fda.gov.tw |

Triple Quadrupole (QqQ) Mass Spectrometry for Quantitative Analysis

For quantitative analysis of this compound, triple quadrupole (QqQ) mass spectrometry is the gold standard. This instrumentation is highly effective for target compound analysis due to its exceptional sensitivity and selectivity in complex matrices like urine and blood. nih.gov The QqQ setup consists of two mass-analyzing quadrupoles (Q1 and Q3) separated by a collision cell (q2).

In a typical quantitative workflow, Q1 is set to select the precursor ion of this compound. This isolated ion then enters q2, where it undergoes collision-induced dissociation (CID) with an inert gas, leading to fragmentation. Q3 is then set to monitor for specific, characteristic product ions. This MRM approach allows for the highly specific detection and accurate quantification of the metabolite, even at very low concentrations. nih.gov The use of isotopically labeled internal standards is a common practice to correct for any variations in sample preparation and instrument response, thereby ensuring the accuracy of the quantitative results.

Quadrupole-Linear Ion Trap (QTRAP) Mass Spectrometry for Enhanced Structural Information

Quadrupole-linear ion trap (QTRAP) mass spectrometers offer a hybrid approach that combines the scanning capabilities of a triple quadrupole with the features of an ion trap. nih.govnih.gov This dual functionality is particularly advantageous in metabolite identification studies. For the analysis of this compound, a QTRAP system can perform sensitive quantitative analysis using MRM scans, similar to a QqQ instrument. uniklinik-freiburg.de

Furthermore, the linear ion trap functionality allows for enhanced product ion (EPI) scans. uniklinik-freiburg.de In an EPI scan, product ions generated in the collision cell are trapped and then scanned out to produce a full fragment ion spectrum. This provides more detailed structural information compared to standard product ion scans, which is invaluable for confirming the identity of metabolites and elucidating the structures of unknown but related compounds. nih.gov The ability to switch between quantitative and qualitative scan modes within a single chromatographic run makes QTRAP technology a powerful tool in comprehensive drug metabolism research. nih.gov

Structural Elucidation Methodologies for this compound

The definitive identification of this compound requires rigorous structural elucidation. This process involves a combination of mass spectrometric fragmentation analysis, comparison with synthesized standards, and nuclear magnetic resonance spectroscopy.

Fragmentation Pattern Analysis and Interpretation (Product Ion Scan Chromatograms)

The analysis of fragmentation patterns from product ion scans is a fundamental step in the structural elucidation of this compound. nih.govresearchgate.net Following ionization, the precursor ion of the metabolite is fragmented, and the resulting product ions are detected. The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure.

For this compound, which is the ester hydrolysis product, the mass spectrum will show the loss of the methyl ester group from the parent compound. researchgate.netresearchgate.net The resulting carboxylic acid is a primary metabolic pathway. nih.gov By examining the product ion scan chromatograms, researchers can identify the characteristic fragments of the indole (B1671886) core and the cyclohexylmethyl side chain, confirming the metabolite's identity. d-nb.info

Below is a table detailing the key fragments observed in the product ion spectrum of this compound:

| Precursor Ion (m/z) | Product Ion (m/z) | Fragment Identity | Source |

| 371 | 240 | Loss of the tert-leucine moiety | fda.gov.tw |

| 371 | 144 | Indole carboxamide fragment | fda.gov.tw |

Comparison with Synthesized Reference Standards for Isomer Differentiation

While mass spectrometry provides strong evidence for a proposed structure, the comparison with a synthesized reference standard is crucial for unambiguous confirmation, especially for differentiating between isomers. d-nb.info An analytical reference standard of this compound can be synthesized and characterized. caymanchem.combertin-bioreagent.com

The authentic biological sample and the synthesized standard are analyzed under identical chromatographic and mass spectrometric conditions. Co-elution, where both the analyte in the sample and the reference standard have the same retention time, provides strong evidence of their identical chemical structure. researchgate.net Furthermore, the fragmentation patterns of the sample analyte and the reference standard must match perfectly for positive identification. uniklinik-freiburg.deresearchgate.net This comparative approach is essential to distinguish this compound from other potential metabolites with the same mass but different structures.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural assignment of chemical compounds. core.ac.uk While mass spectrometry provides information about the mass-to-charge ratio and fragmentation, NMR provides detailed information about the connectivity of atoms within a molecule. beilstein-journals.org

To perform NMR analysis, a pure, isolated sample of the metabolite is required, which can often be obtained through preparative chromatography of either a biological extract or a synthesized standard. core.ac.uk One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments can be conducted to establish the precise chemical structure of this compound. Though its application in routine forensic analysis is limited by the need for larger sample quantities and extensive purification, NMR is indispensable for the initial, unequivocal characterization of new metabolite reference standards. uniklinik-freiburg.deresearchgate.net However, some studies on MDMB-CHMICA and its metabolites have noted the lack of complete structural elucidation by NMR, highlighting the importance of this technique for future research. researchgate.netmdpi.com

Validation Parameters in this compound Analytical Research

Method validation ensures that an analytical procedure is reliable, reproducible, and suitable for its intended purpose. For this compound, this involves a rigorous evaluation of several key parameters.

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. d-nb.info

In a study developing a method for detecting 5F-MDMB-PICA and its metabolites, including a metabolite designated as M2, in human hair, the LOD was determined by a signal-to-noise (S/N) ratio of at least 3:1. nih.gov The lower limit of quantitation (LLOQ) was established at a concentration with an S/N ratio of ≥ 10, with precision and accuracy values within ±20%. nih.gov For the M2 metabolite in this specific study, the LOD in hair was found to be 0.5 pg/mg, and the LLOQ was 1 pg/mg. nih.govfrontiersin.org In another study analyzing 4F-MDMB-BINACA and its metabolites in blood, the M2 metabolite had an LOD of 0.02 ng/mL and an LOQ of 0.05 ng/mL. dergipark.org.tr

The determination of these limits is critical for interpreting analytical results, especially in cases involving low concentrations of the metabolite.

Table 1: LOD and LOQ for M2 Metabolites in Different Matrices

| Matrix | Analyte | LOD | LOQ |

|---|---|---|---|

| Hair | 5F-MDMB-PICA Metabolite M2 | 0.5 pg/mg | 1 pg/mg |

| Blood | 4F-MDMB-BINACA Metabolite M2 | 0.02 ng/mL | 0.05 ng/mL |

| Urine | MDMB-CHMICA | Not specified for M2 | 50 ng/mL |

Data sourced from multiple studies and may not be directly comparable due to different methodologies and analytes.

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal over a defined range. This is typically assessed by constructing a calibration curve.

For the analysis of 5F-MDMB-PICA and its metabolites in hair, linearity was established over a concentration range of 1–200 pg/mg for the M2 metabolite. nih.govfrontiersin.org The correlation coefficient (R²) for the calibration curve was greater than 0.999, indicating a strong linear relationship. nih.govfrontiersin.org The deviation for the LLOQ concentration point was less than 20%, while for other points, it was within 15%. nih.govfrontiersin.org

In a separate study on 4F-MDMB-BINACA and its metabolites in blood, calibration curves were established using a linear regression model (1/x) for all analytes. dergipark.org.tr The method demonstrated linearity with a correlation coefficient (R²) greater than 0.995. dergipark.org.tr

Table 2: Linearity Data for M2 Metabolites

| Analyte | Matrix | Linear Range | Correlation Coefficient (R²) |

|---|---|---|---|

| 5F-MDMB-PICA Metabolite M2 | Hair | 1–200 pg/mg | > 0.999 |

Accuracy refers to the closeness of a measured value to the true value, while precision represents the degree of agreement among repeated measurements. Both are crucial for the reliability of quantitative methods.

In the analysis of 5F-MDMB-PICA metabolites in hair, intra-day precision ranged from 0.7% to 10.8%, with accuracy between 95.4% and 107.4%. nih.gov Inter-day precision was between 1.7% and 12.2%, with accuracy from 95.0% to 102.8%. nih.gov For quality control (QC) samples, the relative standard deviation (RSD) values for precision and accuracy were generally below 15%, and for LLOQ samples, they were under 20%. nih.govfrontiersin.org

A study on 4F-MDMB-BINACA in blood reported intra- and inter-assay precision within 1.4-3.5% and 2.1-8.5%, respectively. dergipark.org.tr The corresponding accuracies were 91.6-107.1% and 93.6-102.5%. dergipark.org.tr

Table 3: Accuracy and Precision Data for M2 Metabolites

| Analyte | Matrix | Precision (RSD %) | Accuracy (%) |

|---|---|---|---|

| 5F-MDMB-PICA Metabolite M2 | Hair | Intra-day: 0.7-10.8, Inter-day: 1.7-12.2 | Intra-day: 95.4-107.4, Inter-day: 95.0-102.8 |

The matrix effect is the influence of other components in a sample on the analytical signal of the target analyte. Recovery is the efficiency of the extraction process.

For 5F-MDMB-PICA and its metabolites in hair, recovery was found to be in the range of 61.1–93.3%. nih.govfrontiersin.org The matrix effect ranged from 19.1% to 102.6%, with some ion suppression observed for certain compounds. frontiersin.org

In the analysis of 4F-MDMB-BINACA and its metabolites in blood, the recovery was between 83.1% and 97.5%. dergipark.org.tr The matrix effect was reported to be from 91.1% to 109.4%. dergipark.org.tr

Table 4: Matrix Effect and Recovery Data for M2 Metabolites

| Analyte | Matrix | Recovery (%) | Matrix Effect (%) |

|---|---|---|---|

| 5F-MDMB-PICA Metabolite M2 | Hair | 61.1–93.3 | 19.1–102.6 |

Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity is the ultimate form of selectivity, meaning the method produces a response for only the substance being measured.

In forensic toxicology, high-resolution mass spectrometry (HRMS) is often employed to achieve high selectivity and specificity, allowing for the detection of known and unknown compounds. nih.gov For the analysis of 5F-MDMB-PICA and its metabolites, selectivity was confirmed by analyzing ten blank hair samples from drug-free volunteers to ensure no endogenous interferences co-eluted with the analytes. nih.govfrontiersin.org Similarly, for 4F-MDMB-BINACA analysis in blood, selectivity was assessed by analyzing drug-free blood from five different sources, with no interfering peaks detected at the retention times of the analytes. dergipark.org.tr

The use of techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is standard for the selective identification of synthetic cannabinoids and their metabolites. nih.gov

Role and Significance of Mdmb Chmica Metabolite M2 As a Biomarker in Research

Rationale for Metabolite-Based Detection of Parent Compound Exposure

The detection of synthetic cannabinoid use often relies on identifying their metabolites rather than the parent compound in biological samples like urine. nih.govoup.comfrontiersin.org This is primarily because parent synthetic cannabinoids are frequently metabolized so extensively that they are rarely found in urine. nih.govoup.com The window of detection for these parent compounds in blood and oral fluid is also very short due to their rapid metabolism. nih.gov Therefore, to confirm consumption, especially for abstinence control, urine analysis targeting metabolites is the preferred method. nih.govnews-medical.net

The metabolic pathways of structurally similar synthetic cannabinoids often show common transformations. oup.com For MDMB-CHMICA, the main metabolic reactions involve mono-hydroxylation and hydrolysis of the carboxylic ester function. wikipedia.org In total, 31 metabolites have been identified in vivo. wikipedia.org This extensive biotransformation necessitates the identification of stable and specific metabolites to serve as reliable biomarkers of exposure. nih.gov The use of in vitro models, such as pooled human liver microsomes (pHLM), allows for the preliminary identification of phase I metabolites, which are often the most suitable targets for detection. news-medical.netresearchgate.net These phase I metabolites are generally more stable and respond better in mass spectrometry analysis compared to phase II metabolites. mdpi.com

Utility of MDMB-CHMICA Metabolite M2 in Forensic Toxicology Research

This compound, formally known as (S)-2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic acid, is a key metabolite of MDMB-CHMICA. caymanchem.combertin-bioreagent.com It is formed through the hydrolysis of the methyl ester group of the parent compound. researchgate.netmums.ac.ir This ester hydrolysis is a dominant metabolic pathway for MDMB-CHMICA. researchgate.netuniklinik-freiburg.de

The significance of M2 in forensic toxicology lies in its utility as a specific and sensitive biomarker for detecting MDMB-CHMICA consumption. researchgate.netmums.ac.ir While some metabolites of MDMB-CHMICA, particularly those resulting from ester hydrolysis, could potentially be shared with its carboxamide analogue, ADB-CHMICA, other metabolites like the cyclohexyl-methyl hydroxylated metabolite are specific to MDMB-CHMICA. uniklinik-freiburg.de However, the ester hydrolysis product, M2, is considered a suitable target for selective and sensitive detection in urine. researchgate.netmums.ac.ir In fact, after investigating the in vivo and in vitro metabolism of MDMB-CHMICA, researchers recommended including the ester hydrolysis product (M2) in routine screening methods. mdpi.com One study that screened over 5,700 authentic urine samples found 818 cases of confirmed MDMB-CHMICA consumption by targeting its main metabolites. researchgate.net

Forensic laboratories require sensitive and reliable methods to monitor for a multitude of substances, and the inclusion of key metabolites like M2 is crucial for the accurate identification of synthetic cannabinoid use. mdpi.com The availability of analytical reference standards for this compound further facilitates its use in forensic applications. caymanchem.combertin-bioreagent.com

Application in Scientific Studies of MDMB-CHMICA Exposure

Scientific studies investigating MDMB-CHMICA exposure have consistently highlighted the importance of its metabolites. Research using pooled human liver microsomes (pHLM) has been instrumental in identifying the primary metabolites, including M2, and comparing these with profiles from authentic human urine samples. researchgate.netuniklinik-freiburg.de These studies have confirmed that the main metabolic pathways are ester cleavage and hydroxylation. researchgate.net

In post-mortem forensic cases, the analysis of MDMB-CHMICA and its metabolites in various tissues has provided valuable insights into its distribution in the body. nih.gov In one case, monohydroxylated metabolites were the predominant forms detected in blood, kidney, and liver specimens. nih.gov Such studies underscore the necessity of targeting metabolites to confirm exposure, as the parent compound may be present at very low concentrations. nih.gov

The development of sophisticated analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been essential for the detection and quantification of MDMB-CHMICA and its metabolites in biological matrices. researchgate.netmums.ac.ir These methods are continually updated to include new metabolites as they are identified, ensuring comprehensive screening for synthetic cannabinoid use. researchgate.net

Strategies for Differentiation from Metabolites of Structurally Related Synthetic Cannabinoids

A significant challenge in the forensic analysis of synthetic cannabinoids is the potential for cross-reactivity between metabolites of structurally similar compounds. frontiersin.orguniklinik-freiburg.de For instance, metabolites produced through ester hydrolysis of MDMB-CHMICA could theoretically also be formed from the corresponding amide, ADB-CHMICA. uniklinik-freiburg.de

To ensure reliable differentiation, a multi-metabolite approach is often necessary. This involves targeting not only common metabolites like the ester hydrolysis product (M2) but also metabolites that are unique to a specific parent compound. uniklinik-freiburg.de For MDMB-CHMICA, the cyclohexyl-methyl hydroxylated metabolite has been identified as a specific biomarker. uniklinik-freiburg.de

High-resolution mass spectrometry (HRMS) is a powerful tool for distinguishing between metabolites of closely related synthetic cannabinoids. uniklinik-freiburg.de By providing accurate mass measurements, HRMS can help to elucidate the elemental composition of a metabolite and its fragments, aiding in the confident identification and differentiation from other structurally similar compounds. core.ac.uk The use of reference materials for both the parent compounds and their key metabolites is also crucial for reliable differentiation. uniklinik-freiburg.de

Furthermore, understanding the complete metabolic profile through studies with human hepatocytes can reveal unique metabolic pathways and minor metabolites that can serve as specific markers to distinguish between the use of different but structurally related synthetic cannabinoids. frontiersin.orgfrontiersin.org

Challenges and Future Directions in Mdmb Chmica Metabolite M2 Research

Challenges in Isomeric Metabolite Differentiation and Elucidation

A significant analytical hurdle in the forensic analysis of synthetic cannabinoids is the differentiation of isomeric and isobaric metabolites. These compounds share the same molecular weight and often exhibit similar fragmentation patterns in mass spectrometry, making their unambiguous identification challenging. For instance, the metabolism of MDMB-CHMICA is dominated by ester cleavage and monohydroxylation. researchgate.netuniklinik-freiburg.de While M2 is the result of ester hydrolysis, other metabolites can be formed through hydroxylation at various positions on the cyclohexylmethyl or tert-butyl moieties. researchgate.net These positional isomers can be difficult to distinguish without proper analytical techniques and reference standards.

The issue is further compounded by the existence of structurally similar synthetic cannabinoids. For example, it has been noted that for a reliable differentiation of MDMB-CHMICA and another synthetic cannabinoid, BB-22, as well as their respective metabolites, high-resolution mass spectrometry or certified reference materials are essential. uniklinik-freiburg.de Similarly, the metabolite M2 of AB-CHMINACA is an isomer of MDMB-4en-PINACA, highlighting the critical need for analytical methods that can distinguish between such closely related structures. mtak.hu Gas chromatography-mass spectrometry (GC-MS) analyses of these isomers can result in very similar fragmentation patterns, making differentiation reliant on chromatographic separation and comparison with confirmed reference spectra. mtak.hu Advanced separation techniques, such as high-resolution ion mobility-mass spectrometry (IM-MS), are emerging as powerful tools for resolving isomeric metabolites that may not be separable by liquid chromatography alone. uniklinik-freiburg.de

Importance of Comprehensive Reference Standard Libraries for Emerging Metabolites

The rapid emergence of new synthetic cannabinoids and their metabolites continuously outpaces the availability of corresponding certified reference materials (CRMs). uniklinik-freiburg.de The absence of these standards severely hampers the validation of analytical methods and the confirmation of metabolite structures in forensic casework. uniklinik-freiburg.de CRMs are indispensable for ensuring the accuracy, traceability, and comparability of analytical results between laboratories.

The use of reference materials is a cornerstone of quality control in analytical chemistry, enabling method validation, calibration of instruments, and the establishment of traceability for measurement results. nih.gov For a metabolite like MDMB-CHMICA M2, a certified reference standard allows for:

Unambiguous Identification: Confirmation of the metabolite's identity in a biological sample by comparing its chromatographic retention time and mass spectrum to that of the standard.

Accurate Quantification: Development of validated quantitative methods to determine the concentration of the metabolite, which can be crucial for interpreting toxicological findings.

Method Development and Validation: Establishing the performance characteristics of an analytical method, such as its sensitivity, specificity, and linearity.

Given that metabolites obtained after ester hydrolysis, such as M2, can also be metabolites of other structurally related synthetic cannabinoids like ADB-CHMICA, the availability of specific reference materials is paramount for accurate differentiation. uniklinik-freiburg.de Commercial suppliers play a vital role in synthesizing and characterizing these metabolites to support the forensic and research communities.

Table 1: Key Information for MDMB-CHMICA Metabolite M2 Reference Standard

| Property | Value |

|---|---|

| Formal Name | (S)-2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic acid |

| CAS Number | 2460730-12-3 |

| Molecular Formula | C22H30N2O3 |

| Formula Weight | 370.5 |

Data sourced from commercially available reference standard information. glpbio.comcaymanchem.com

Development of Enhanced Analytical Techniques for Low-Concentration Metabolite Detection

The high potency of synthetic cannabinoids like MDMB-CHMICA means that they are often consumed in small quantities, leading to very low concentrations of their metabolites in biological fluids. researchgate.net Consequently, highly sensitive analytical techniques are required for their detection and quantification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for this purpose due to its high sensitivity and selectivity. researchgate.net

Current research focuses on optimizing various aspects of the analytical workflow to enhance detection capabilities:

Sample Preparation: Efficient extraction and pre-concentration of the metabolite from complex biological matrices like urine and blood are crucial. This often involves a hydrolysis step to cleave glucuronide conjugates, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Chromatographic Separation: Ultra-high-performance liquid chromatography (UHPLC) systems offer improved resolution and shorter analysis times, which is beneficial for separating isomeric metabolites.

Mass Spectrometry: High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF) systems, provides more detailed structural information and can aid in the identification of unknown metabolites, although it may not always be sufficient to distinguish between isomers without chromatographic separation. uniklinik-freiburg.de

The development of methods that can be rapidly updated to include new emerging metabolites is also a key area of focus. This involves creating comprehensive screening methods that can detect a wide range of synthetic cannabinoid metabolites in a single analysis. researchgate.net

Exploration of Metabolite Pharmacological Activity and Mechanisms (If applicable to M2, as a research avenue)

Research into the ester hydrolyzed metabolites of structurally similar synthetic cannabinoids, such as 5F-MDMB-PICA and 4F-MDMB-BICA, has provided valuable insights. A study found that the hydrolysis of the methyl ester function in these compounds resulted in a significant change in their activity at the CB1 receptor. mtak.hu While the parent compounds were full agonists, their carboxylic acid metabolites (analogous to this compound) acted as weak inverse agonists/antagonists. mtak.hu Furthermore, the affinity of these metabolites for the CB1 receptor was significantly decreased compared to the parent ligands. mtak.hu

These findings suggest a research avenue for this compound. It is plausible that M2 also exhibits a different pharmacological profile from its parent compound. Future research should aim to:

Determine the in vitro activity of M2: This would involve conducting radioligand binding assays to determine its affinity for cannabinoid receptors (CB1 and CB2) and functional assays (e.g., cAMP accumulation or β-arrestin recruitment assays) to assess its efficacy (agonist, antagonist, or inverse agonist activity).

Understanding the pharmacological activity of M2 is not only important from a toxicological perspective but also for interpreting the significance of its detection in biological samples.

Table 2: Pharmacological Profile of Ester Hydrolyzed Metabolites of Structurally Similar Synthetic Cannabinoids

| Compound | Activity at CB1 Receptor |

|---|---|

| 5F-MDMB-PICA (Parent) | Full Agonist |

| 5F-MDMB-PICA-COOH (Metabolite) | Weak Inverse Agonist/Antagonist |

| 4F-MDMB-BICA (Parent) | Full Agonist |

| 4F-MDMB-BICA-COOH (Metabolite) | Weak Inverse Agonist/Antagonist |

Data from a study on 5F-MDMB-PICA and 4F-MDMB-BICA, which are structurally similar to MDMB-CHMICA. mtak.hu

Integration of In Silico Prediction Tools with Experimental Metabolomics Data

In silico (computational) tools for metabolism prediction are becoming increasingly valuable in the field of toxicology. nih.govresearchgate.net These tools can predict the likely sites of metabolism on a molecule and the structures of the resulting metabolites. For new psychoactive substances like MDMB-CHMICA, where experimental data on metabolism may initially be scarce, these predictive tools can provide a crucial head start for analytical chemists.

Several in silico tools are available, each employing different algorithms and approaches:

Rule-based systems (e.g., SyGMa): These tools use a predefined set of biotransformation rules derived from known metabolic reactions to predict potential metabolites. nih.govnih.gov

Machine learning-based approaches (e.g., GLORYx, BioTransformer): These tools use machine learning models trained on large datasets of known metabolic transformations to predict sites of metabolism and metabolite structures. researchgate.netnih.govsemanticscholar.orgnih.govunivie.ac.at

A study evaluating four in silico prediction tools (GLORYx, BioTransformer 3.0, SyGMa, and MetaTrans) for their ability to predict the metabolism of various NPS highlighted that no single tool could provide a complete prediction, but a combination of tools could identify key biomarkers. nih.gov For MDMB-CHMICA, these tools could be used to predict the formation of metabolite M2 through ester hydrolysis, as well as other potential phase I and phase II metabolites.

The future of metabolite identification lies in the integration of these in silico predictions with experimental data obtained from techniques like high-resolution mass spectrometry. This integrated approach can streamline the process of identifying known and novel metabolites in complex biological samples. For instance, a predicted metabolite mass list generated by in silico tools can be used to mine HRMS data for potential matches, which can then be confirmed through further fragmentation experiments and, ultimately, by comparison with a certified reference standard. This synergy between computational prediction and experimental verification is essential for keeping pace with the ever-evolving landscape of synthetic cannabinoids.

Q & A

Q. What analytical techniques are recommended for identifying and quantifying MDMB-CHMICA metabolite M2 in biological samples?

To identify and quantify M2, researchers should employ liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS) with optimized fragmentation patterns. Structural elucidation relies on comparing fragmentation spectra to reference standards, such as (S)-2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic acid (CAS: 2460730-12-3), which can resolve hydroxylation and ketolization patterns . Quantification requires calibration curves using isotopically labeled internal standards to account for matrix effects. Analytical validation should adhere to guidelines like those from the Metabolomics Standards Initiative (MSI), including limits of detection (LOD) and reproducibility checks .

Q. How should researchers design metabolomics studies to ensure accurate detection of synthetic cannabinoid metabolites like M2?

Experimental design must include:

- Control samples : To distinguish background noise from true metabolite signals.

- Technical replicates : To assess instrument variability.

- Metadata standardization : Detailed documentation of chromatography (e.g., column type, gradient) and mass spectrometry parameters (e.g., ionization mode, resolution) .

- Internal standards : Use deuterated analogs of M2 or structurally similar compounds to correct for extraction efficiency . Studies should follow exemplary workflows from repositories like the National Metabolomics Data Repository (NMDR), ensuring raw data and processing scripts are publicly accessible .

Advanced Research Questions

Q. What are the common challenges in distinguishing phase I metabolites of MDMB-CHMICA, such as M2, from isomeric metabolites?

M2 arises from hydroxylation of the isobutyl moiety in MDMB-CHMICA, but isomers may form via hydroxylation at alternative positions (e.g., indazole ring). Key challenges include:

- Fragmentation ambiguity : Similar MS/MS spectra for isomers require orthogonal techniques like nuclear magnetic resonance (NMR) or ion mobility spectrometry (IMS) for resolution .

- Reference standard scarcity : Synthetic standards for all potential isomers are often unavailable, necessitating in silico prediction tools (e.g., CFM-ID) to hypothesize structures .

- Artifact formation : Methanol-induced N-methylation during sample preparation can generate false metabolites. Using CD3OH as a solvent and acetonitrile-based mobile phases mitigates this .

Q. How can contradictions in post-mortem concentration data of MDMB-CHMICA and its metabolites be addressed?

Discrepancies in post-mortem data (e.g., blood concentrations <1 ng/mL vs. 3.8 ng/mL in clinical cases) may stem from:

- Sample degradation : Hemolysis or enzymatic activity in post-mortem samples alters metabolite stability. Immediate quenching with acetonitrile and storage at -80°C is critical .

- Redistribution phenomena : Post-mortem redistribution (PMR) from tissues to blood can inflate concentrations. Validating findings with tissue-specific analyses (e.g., liver, brain) improves accuracy .

- Inter-laboratory variability : Harmonizing protocols via inter-laboratory round-robin trials and adopting standardized reporting frameworks (e.g., SAMHSA guidelines) reduces discrepancies .

Q. What metadata standards are essential for ensuring reproducibility in studies of MDMB-CHMICA metabolites?

Follow the Metabolomics Workbench guidelines, including:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.